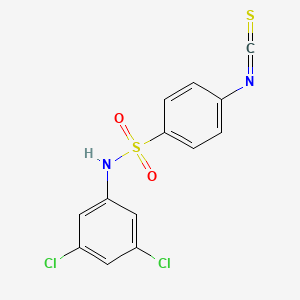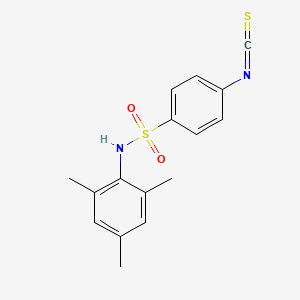
4-isothiocyanato-N-mesitylbenzenesulfonamide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-isothiocyanato-N-mesitylbenzenesulfonamide typically involves the reaction of N-mesitylbenzenesulfonamide with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Isothiocyanato-N-mesitylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiourea and thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Isothiocyanato-N-mesitylbenzenesulfonamide has several applications in scientific research:
Proteomics: It is used as a biochemical tool for labeling and identifying proteins.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its ability to inhibit certain enzymes.
Biological Studies: It is used in studies involving cell signaling pathways and protein interactions.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-isothiocyanato-N-mesitylbenzenesulfonamide involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research . The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Isothiocyanato-N-mesitylbenzenesulfonamide is unique due to its specific chemical structure and reactivity. Similar compounds include:
4-Isothiocyanato-N-phenylbenzenesulfonamide: Similar in structure but with a phenyl group instead of a mesityl group.
4-Isothiocyanato-N-tolylbenzenesulfonamide: Contains a tolyl group, offering different reactivity and properties.
4-Isothiocyanato-N-benzylbenzenesulfonamide: Features a benzyl group, which affects its chemical behavior.
These compounds share some reactivity patterns but differ in their specific applications and properties due to variations in their substituent groups .
Propriétés
IUPAC Name |
4-isothiocyanato-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-11-8-12(2)16(13(3)9-11)18-22(19,20)15-6-4-14(5-7-15)17-10-21/h4-9,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFIPAQABNGLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N=C=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[trans-4-(azidomethyl)-cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3175224.png)
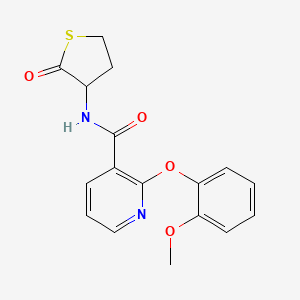
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide](/img/structure/B3175240.png)
![methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B3175243.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)
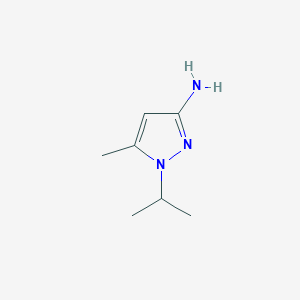

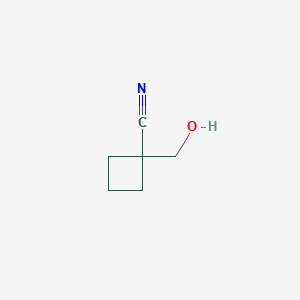
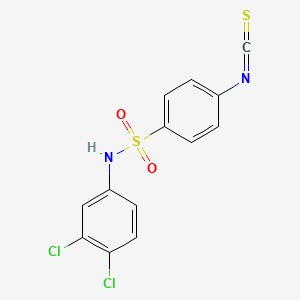
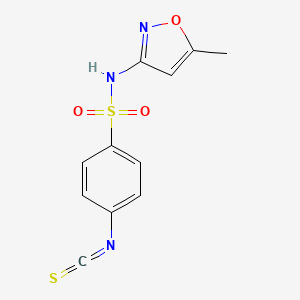
![1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3175315.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3175322.png)
![2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3175326.png)
